molecular formula C10H22O B1584219 Tetrahydrolavandulol CAS No. 2051-33-4

Tetrahydrolavandulol

Cat. No. B1584219
CAS RN: 2051-33-4
M. Wt: 158.28 g/mol
InChI Key: SFIQHFBITUEIBP-UHFFFAOYSA-N
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Description

Tetrahydrolavandulol, also known as 2-Isopropyl-5-methylhexanol, is a compound with the molecular formula C10H22O . It is derived from linalool, a natural terpene abundant in various essential oils . It exhibits a range of beneficial properties, including the ability to reduce inflammation by inhibiting COX-2 activity, antioxidant attributes, anti-bacterial properties, and the capacity to induce apoptosis in cancer cells .


Molecular Structure Analysis

Tetrahydrolavandulol has a molecular weight of 158.28 . Its molecular structure consists of 10 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The structure also includes 1 hydroxyl group and 1 primary alcohol .


Physical And Chemical Properties Analysis

Tetrahydrolavandulol has a molecular weight of 158.28 . Its molecular formula is C10H22O . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Microbial Transformations

  • Tetrahydrolavandulol, when subjected to microbial transformations by the fungus Glomerella cingulata, is hydroxylated regioselectively at the isopropyl group, leading to the formation of 5-hydroxytetrahydrolavandulol. This process exemplifies the potential of microbial transformation in creating derivatives of tetrahydrolavandulol with possibly novel properties and applications (Nankai, Miyazawa, & Kameoka, 1997).

Chemical Synthesis

  • Research on the chemical synthesis of tetrahydrolavandulol involves its production through the selective C2C3 bond fission of alkyl chrysanthemate. This method is instrumental in creating optically active forms of tetrahydrolavandulol, highlighting its potential in synthetic organic chemistry (Suzukamo, Fukao, & Tamura Mitsuhisa, 1984).

Safety And Hazards

Tetrahydrolavandulol is used as a laboratory chemical . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation and is suspected of causing cancer . Safety measures include wearing protective clothing and avoiding breathing in dust or vapors .

properties

IUPAC Name

5-methyl-2-propan-2-ylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-8(2)5-6-10(7-11)9(3)4/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIQHFBITUEIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870928
Record name 5-Methyl-2-(propan-2-yl)hexan-1-ol
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrolavandulol

CAS RN

2051-33-4
Record name (±)-Tetrahydrolavandulol
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Record name 2-Isopropyl-5-methylhexan-1-ol
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Record name 2051-33-4
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Record name 5-Methyl-2-(propan-2-yl)hexan-1-ol
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Record name 2-isopropyl-5-methylhexan-1-ol
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Synthesis routes and methods

Procedure details

After comparison of the proton NMR spectral data to published spectral data for dehydrocitral (2) (Kann et al., J. Org. Chem. 55, 5312-5323 (1990)) and 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (3) (Hong et al., Org. Letters, 8, 2217 (2006)), the mixture was shown to contain dehydrolavandulal (1), (2E,4E)-3,7-dimethyl-2,4,6-octatrienal (2) (dehydrocitral), and 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (3) in a 76:12:12 ratio, respectively. The proton NMR spectrum of dehydrolavandulal (1) exhibited a singlet at δ 9.44 (CH═O); a doublet (J=12 Hz) at δ 7.10 (vinyl H at C3); a broad doublet (J=12 Hz) at δ 6.35 (vinyl H at C4); broad singlets at δ 5.27 and δ 4.80 (C═CH2); and broad singlets at δ 1.97, 1.94, and 1.90 (three CH3 groups). The proton NMR spectrum of dehydrocitral (2) was characterized by a doublet (J=8.1 Hz) at δ 10.10 (CH═O, E stereoisomer); a doublet of doublets (J=15, 11 Hz) at δ 6.97 (vinyl H at C5); a doublet (J=15 Hz) at δ 6.24 (vinyl H at C4); a broad doublet (J=11 Hz) at δ 6.00 (vinyl H at C6); a broad doublet (J=8.1 Hz) at δ 5.95 (vinyl H at C2); a doublet (J=1.2 Hz) at δ 2.30 (CH3 at C3); and overlapping broad singlets at δ 1.88 (two CH3 groups at C7). The assignment of dehydrolavandulal was further confirmed by hydrogenation of dehydrolavandulal to obtain the known compound tetrahydrolavandulol, as shown in Example 5. The presence of 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde as a minor component in the product mixture was indicated by a singlet at δ 9.40 (CH═O) and a singlet at δ 1.20 (6H; two CH3 groups at C6). For a full spectral characterization of the latter cyclic aldehyde, see B. C. Hong, et al., Org. Letters, 8, 2217 (2006).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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